molecular formula C22H23N3O3S B15284577 (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284577
M. Wt: 409.5 g/mol
InChI Key: VUJBXUPTGLYKKX-ZHZULCJRSA-N
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Description

The compound (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative featuring a benzylidene moiety at position 5, a 4-methoxyanilino group at position 2, and a 2-methyl-4-morpholinylphenyl substituent. Its molecular formula is C₂₄H₂₀N₂O₃S, with a molecular weight of 416.4922 . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences electronic properties and biological interactions.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23N3O3S/c1-15-13-18(25-9-11-28-12-10-25)6-3-16(15)14-20-21(26)24-22(29-20)23-17-4-7-19(27-2)8-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)/b20-14-

InChI Key

VUJBXUPTGLYKKX-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-4-(4-morpholinyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares the (5Z)-thiazol-4-one core with multiple analogs (Table 1). Key structural variations include:

  • Substituents on the benzylidene moiety : Electron-donating (e.g., methoxy, morpholine) or withdrawing (e.g., chlorine, trifluoromethyl) groups.
  • Amino or heterocyclic substituents at position 2: Morpholine, piperidine, or aniline derivatives.

Physicochemical Properties

  • Melting Points: Analogs with morpholine or piperazine substituents (e.g., 5c, 5d) exhibit higher melting points (250–258°C) compared to simpler phenylamino derivatives (e.g., 6a), likely due to enhanced crystallinity from hydrogen bonding .
  • Solubility : Morpholine and methoxy groups improve aqueous solubility, whereas lipophilic substituents (e.g., benzodioxole in 5e ) enhance membrane permeability .

Key Differentiators of the Target Compound

Morpholinyl and Methoxy Synergy: The combination of 4-methoxyanilino (electron-donating) and 4-morpholinylphenyl (polar, hydrogen-bonding) groups may enhance target selectivity compared to piperazine or chlorophenyl analogs.

Steric Effects : The 2-methyl group on the benzylidene moiety could reduce rotational freedom, stabilizing the Z-configuration and improving binding affinity.

Biological Activity

The compound (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23N3O3S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : (5Z)-2-(4-methoxyphenyl)imino-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazolidin-4-one

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit a broad spectrum of antimicrobial properties. In particular, various studies have demonstrated that compounds similar to (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one possess moderate to significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study by Mhaske et al. (2014), a series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results showed that several compounds exhibited moderate to excellent antimicrobial effects against Gram-positive and Gram-negative bacteria. The following table summarizes the findings:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeYield (%)
5aModerateGood70
5bGoodModerate65
5cExcellentModerate75

Anti-cancer Activity

Thiazole derivatives have also been studied for their anti-cancer properties. Compounds similar to the target compound have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. For instance, some thiazole derivatives have been reported to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cell lines.

Other Biological Activities

Beyond antimicrobial and anti-cancer properties, thiazole derivatives have been explored for their anti-inflammatory and antiviral activities. For example:

  • Anti-inflammatory Activity : Some thiazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
  • Antiviral Activity : Research indicates that certain thiazole derivatives can inhibit viral replication in specific viral models.

Summary of Biological Activities

The following table provides a summary of the biological activities reported for thiazole derivatives related to the target compound:

Biological ActivityDescriptionReference
AntimicrobialModerate to excellent activity against bacteriaMhaske et al. (2014)
Anti-cancerInhibition of cancer cell proliferationVarious studies
Anti-inflammatoryInhibition of cytokine productionRecent research
AntiviralInhibition of viral replicationRecent studies

Detailed Case Studies

  • Antimicrobial Study : Mhaske et al. synthesized various thiazole derivatives and tested their efficacy against multiple bacterial strains. Most compounds showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-cancer Study : A study on the anti-cancer effects of thiazole derivatives revealed that certain compounds could effectively induce apoptosis in human cancer cell lines, highlighting their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For analogs, Knoevenagel condensation is used to introduce the methylidene group, followed by nucleophilic substitution for the thiazol-4-one core . Key steps include:
  • Step 1 : Reacting a substituted benzaldehyde derivative (e.g., 2-methyl-4-morpholin-4-ylbenzaldehyde) with a thiazolidinone precursor under reflux in acetic acid or DMF with sodium acetate as a catalyst .
  • Step 2 : Coupling with 4-methoxyaniline via nucleophilic substitution, optimized at 60–80°C in ethanol or THF .
  • Catalysts : Use of triethylamine or K₂CO₃ to stabilize intermediates .
  • Analytical Validation : Monitor reaction progress via TLC and confirm final purity (>95%) by HPLC .

Q. How can the stereochemical configuration (5Z) of the methylidene group be confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : The Z-configuration is confirmed by coupling constants (JJ) between the methylidene proton and adjacent groups. For similar compounds, JJ values of 10–12 Hz in 1H^{1}\text{H}-NMR indicate a trans configuration, while lower values (e.g., 8–10 Hz) suggest cis .
  • X-ray Crystallography : Resolve crystal structures using SHELXL software (via Olex2 or similar platforms) to unambiguously assign the Z-configuration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₄N₄O₃S) and isotopic pattern .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • 13C^{13}\text{C}-NMR : Assign carbonyl (C=O) and aromatic carbons, with shifts at ~165–175 ppm and 110–150 ppm, respectively .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The morpholinyl group may interact with hydrophobic pockets, while the thiazol-4-one core hydrogen-bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using MTT or CellTiter-Glo for cytotoxicity .
  • Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
  • Structural Modifications : Synthesize analogs (e.g., replacing morpholinyl with piperazinyl) to isolate pharmacophore contributions .

Q. What kinetic and mechanistic studies elucidate the compound’s reactivity in solution (e.g., hydrolysis or oxidation)?

  • Methodological Answer :
  • Kinetic Profiling : Use UV-Vis spectroscopy to monitor degradation rates under varying pH (e.g., 1–13) and temperatures (25–60°C). For oxidation, track thiourea or sulfoxide formation .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or deuterated solvents to trace reaction pathways via LC-MS .

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